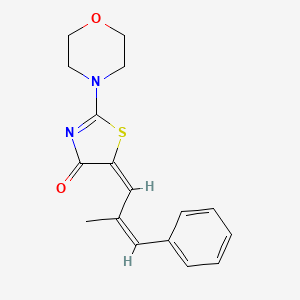![molecular formula C20H20N2O3 B5592772 ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites has been a subject of extensive research. A notable study includes the synthesis of metabolites of similar compounds, emphasizing the use of protective groups and cyclization reactions to achieve high yields (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and related compounds has been determined using X-ray crystallography and other techniques. Studies have revealed details about the ring conformation and bond lengths, providing insight into the compound's molecular geometry (Wangchun Xiang, 2004).
Chemical Reactions and Properties
Various chemical reactions involving ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate have been explored. These include reactions with other organic compounds, leading to the formation of novel derivatives with potential biological activity (Reisch et al., 1993).
Physical Properties Analysis
The physical properties of this compound, such as crystallinity, molecular weight, and solubility, have been studied to understand its behavior under different conditions. The analysis of thin films of related quinoline derivatives provides insights into their structural and optical properties, which are crucial for their potential applications (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, including its reactivity, stability, and interactions with other chemicals, are central to its utility in various fields. Research on similar compounds has provided valuable information on their chemical behavior and potential as intermediates in pharmaceutical synthesis (Baba et al., 1998).
科学的研究の応用
Synthesis and Disease-Modifying Antirheumatic Effects
Ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites have been explored for their potential in disease-modifying antirheumatic drug (DMARD) applications. Studies have focused on the synthesis of these metabolites to understand their structure and investigate their pharmacological properties. For instance, a metabolite identified as 4-(4-hydroxy-3-methoxyphenyl) derivative has demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, though with slightly lower potency than its parent compound (Baba, Makino, Ohta, & Sohda, 1998).
Antimicrobial Activities
Research into quinoline derivatives, including ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, has also extended into antimicrobial applications. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids synthesized from related compounds have been screened as antimicrobial agents, showing activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Antituberculosis Activity
Another area of interest has been the evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from quinoline derivatives, for their antituberculosis activity. These studies have found that the in vitro activity against Mycobacterium tuberculosis is significantly affected by the substituents on the quinoxaline nucleus, with certain derivatives demonstrating good antitubercular activity and low cytotoxicity, making them promising leads for new therapeutic compounds (Jaso, Zarranz, Aldana, & Monge, 2005).
Fluorescence Properties for Biochemical Applications
Quinoline derivatives have been recognized for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aminoquinolines, in particular, are under research for their potential as antioxidants and radioprotectors, contributing to the ongoing search for more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).
特性
IUPAC Name |
ethyl 4-(2-methoxyanilino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-18-13(2)8-7-9-14(18)19(15)22-16-10-5-6-11-17(16)24-3/h5-12H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVOFRWOKFQKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)
![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)

![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)